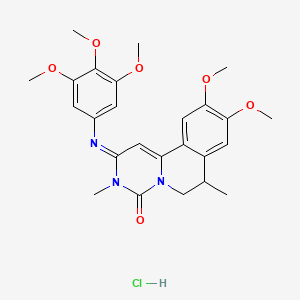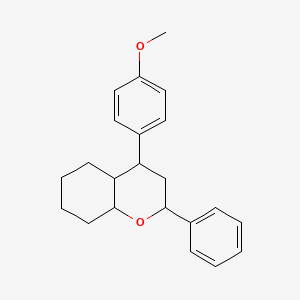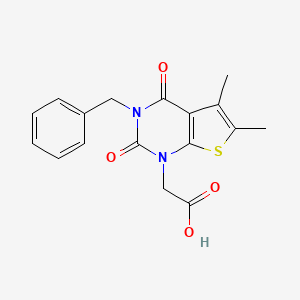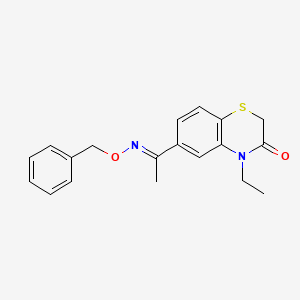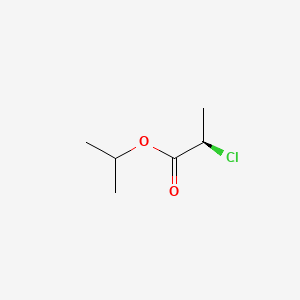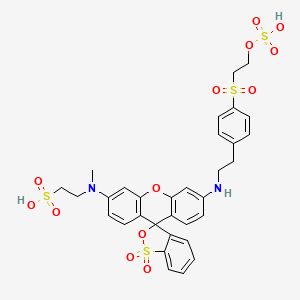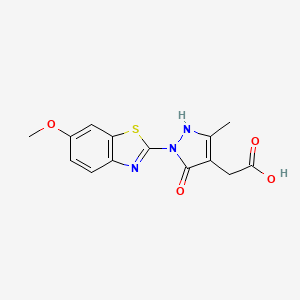
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxybenzoyl and trifluoromethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazinone ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., bromine, chlorine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,3-Dihydro-3-(4-methoxybenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one: Lacks the trifluoromethyl group.
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one: Contains a chlorobenzoyl group instead of a methoxybenzoyl group.
Uniqueness
The presence of both methoxybenzoyl and trifluoromethylphenyl groups in 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
103952-84-7 |
|---|---|
分子式 |
C23H16F3NO4 |
分子量 |
427.4 g/mol |
IUPAC名 |
3-(4-methoxybenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H16F3NO4/c1-30-17-12-8-14(9-13-17)20(28)27-21(29)18-4-2-3-5-19(18)31-22(27)15-6-10-16(11-7-15)23(24,25)26/h2-13,22H,1H3 |
InChIキー |
OVPKFYBGQHJPJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)

